molecular formula C18H16O3 B13395886 3-Phenylprop-2-en-1-yl 3-(4-hydroxyphenyl)prop-2-enoate CAS No. 115610-77-0

3-Phenylprop-2-en-1-yl 3-(4-hydroxyphenyl)prop-2-enoate

Cat. No.: B13395886
CAS No.: 115610-77-0
M. Wt: 280.3 g/mol
InChI Key: JDBSEUVQZVQSCN-UHFFFAOYSA-N
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Description

3-(4-Hydroxyphenyl)propenoic acid 3-phenyl-2-propenyl ester is an organic compound that belongs to the class of phenylpropanoids This compound is characterized by the presence of a hydroxyphenyl group and a propenoic acid ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxyphenyl)propenoic acid 3-phenyl-2-propenyl ester typically involves the esterification of 3-(4-hydroxyphenyl)propenoic acid with 3-phenyl-2-propenyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired ester product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxyphenyl)propenoic acid 3-phenyl-2-propenyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Hydroxyphenyl)propenoic acid 3-phenyl-2-propenyl ester has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxyphenyl)propenoic acid 3-phenyl-2-propenyl ester involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can scavenge free radicals, thereby exhibiting antioxidant activity. Additionally, the compound can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxyphenyl)propionic acid: Similar structure but lacks the ester linkage.

    3-(2-Hydroxyphenyl)propionic acid: Similar structure with a hydroxy group in a different position.

    4-Hydroxycinnamic acid: Similar structure but with a different ester linkage.

Uniqueness

3-(4-Hydroxyphenyl)propenoic acid 3-phenyl-2-propenyl ester is unique due to its specific ester linkage, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-phenylprop-2-enyl 3-(4-hydroxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O3/c19-17-11-8-16(9-12-17)10-13-18(20)21-14-4-7-15-5-2-1-3-6-15/h1-13,19H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBSEUVQZVQSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCOC(=O)C=CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80766238
Record name 3-Phenylprop-2-en-1-yl 3-(4-hydroxyphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80766238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115610-77-0
Record name 3-Phenylprop-2-en-1-yl 3-(4-hydroxyphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80766238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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